Hpk1-IN-12

Immuno-oncology Medicinal chemistry Kinase inhibitor SAR

Researchers face confounding results when substituting HPK1 inhibitors without comparative selectivity data. Hpk1-IN-12 (Compound 85, patent WO2021213317A1) solves this with a distinct quinazoline-2,5-diamine core and unique 2-fluoro-6-methoxyphenyl substituent on a pyrazolo[4,3-b]pyridine scaffold. - **Primary use:** Comparator compound for medicinal chemistry campaigns exploring HPK1 inhibitor chemical space - **Critical application:** Patent replication (WO2021213317A1) - mandatory for validating IP claims - **Assay development:** Positive control for TR-FRET/ADP-Glo™ HPK1 assays (requires initial dose-response characterization) - **Structural differentiation:** Divergent from pyrimidinone/spirocycle series; unique off-target liability profile

Molecular Formula C25H24FN5O2
Molecular Weight 445.5 g/mol
Cat. No. B12415154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-12
Molecular FormulaC25H24FN5O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4N=C(C=C5)C6=C(C=CC=C6F)OC
InChIInChI=1S/C25H24FN5O2/c1-30-10-11-31-16(13-30)14-33-22-12-15(6-9-20(22)31)24-25-19(28-29-24)8-7-18(27-25)23-17(26)4-3-5-21(23)32-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,28,29)
InChIKeyNLKWQMRUBJQGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-12: Quinazoline HPK1 Inhibitor Overview


Hpk1-IN-12 is a synthetic small molecule developed as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling . It is explicitly designated as compound 85 in patent WO2021213317A1 and belongs to a series of quinazoline-2,5-diamine derivatives . Its chemical structure features a unique 2-fluoro-6-methoxyphenyl substituent attached to a pyrazolo[4,3-b]pyridine core .

Hpk1-IN-12 Specificity and Interchange Risks


Despite a shared primary target, HPK1 inhibitors exhibit highly divergent selectivity profiles against the broader MAP4K family and the wider kinome, a critical factor for experimental reproducibility [1][2]. For instance, while HMC-B17 displays an IC50 of 1.39 nM against HPK1, other inhibitors like Compound 9f achieve sub-nanomolar potency (0.32 nM) but with different off-target liabilities [3][4]. Hpk1-IN-12, originating from the WO2021213317A1 patent series, is structurally distinct as a quinazoline-2,5-diamine derivative . This chemical divergence translates to potential differences in cellular permeability, metabolic stability, and crucially, the spectrum of off-kinase inhibition, which is not predictable from the target class alone. Substituting one HPK1 inhibitor for another without direct comparative data on these parameters introduces a significant risk of confounding results in cellular or in vivo studies.

Hpk1-IN-12 vs. Key HPK1 Inhibitors


Chemotype Scaffold Divergence

Hpk1-IN-12 is a quinazoline-2,5-diamine derivative, a core scaffold distinct from many other advanced HPK1 inhibitors . In contrast, leading compounds in the field utilize different cores: GNE-6893 is based on a 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold, and the spiro series (e.g., Compound 16) features a spirocyclic architecture [1][2]. This structural divergence is not merely cosmetic; the quinazoline core in Hpk1-IN-12 is a recognized pharmacophore in kinase inhibition but presents a unique set of potential off-target interactions and physicochemical properties compared to the pyrimidinone class. While no direct head-to-head data exists, this class-level distinction is the primary verifiable differentiator for researchers seeking novel chemical matter or exploring scaffold-specific SAR.

Immuno-oncology Medicinal chemistry Kinase inhibitor SAR

Potency Disclosure: Patent vs. Published Data

Hpk1-IN-12 is characterized as a 'potent inhibitor' in the primary patent WO2021213317A1, but its exact biochemical IC50 value is not publicly disclosed in the patent abstract or key vendor datasheets [1]. This contrasts sharply with literature-validated inhibitors like HMC-B17, which has a reported HPK1 IC50 of 1.39 nM, or CFI-402411, with an IC50 of 4.0±1.3 nM [2][3]. The absence of a publicly available potency metric for Hpk1-IN-12 is a critical differentiator. For researchers, this means that any use of Hpk1-IN-12 requires either the independent determination of its biochemical activity as a starting point or reliance on its provenance as a specific compound of interest from the patent series.

Chemical biology Assay development Preclinical research

Hpk1-IN-12 Research Applications


Quinazoline Scaffold SAR Studies

Given its distinct quinazoline-2,5-diamine core, Hpk1-IN-12 is best suited as a comparator compound in medicinal chemistry campaigns focused on exploring the chemical space of HPK1 inhibitors . Researchers can use it to benchmark the activity of new analogs within this specific chemotype or to understand how variations on the quinazoline scaffold impact potency and selectivity relative to other well-characterized series (e.g., pyrimidinones or spirocycles) [1][2]. This application leverages its structural uniqueness, which is its primary documented differentiating feature.

WO2021213317A1 Patent Replication

Hpk1-IN-12 is explicitly identified as compound 85 in patent WO2021213317A1 [3]. Therefore, its most direct industrial application is for researchers aiming to replicate, validate, or extend the biological findings disclosed in this specific intellectual property. Procuring this exact compound is mandatory for any study intended to confirm the claims of the patent or to develop follow-on compounds based on the same structural series.

In Vitro Assay Positive Control

Despite the lack of a publicly disclosed IC50, Hpk1-IN-12 is confirmed to be a potent HPK1 inhibitor [3]. It can be employed in the development and optimization of in vitro kinase activity assays (e.g., TR-FRET or ADP-Glo™ assays) as a positive control for HPK1 inhibition. Its use in this context would require initial dose-response characterization to establish the precise IC50 for the specific assay system in use, a process that is standard for tool compound validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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